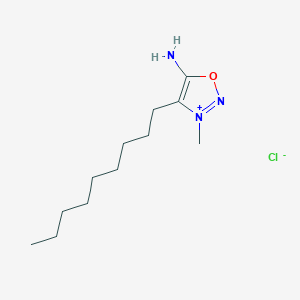
3-methyl-4-nonyl-1-oxa-2-aza-3-azoniacyclopenta-2,4-dien-5-amine chlor ide
説明
3-Methyl-4-n-nonylsydnonimine hydrochloride is a chemical compound known for its unique structure and properties It belongs to the class of sydnonimines, which are characterized by their nitrogen-containing heterocyclic structure
特性
CAS番号 |
19951-50-9 |
|---|---|
分子式 |
C12H24ClN3O |
分子量 |
261.79 g/mol |
IUPAC名 |
3-methyl-4-nonyloxadiazol-3-ium-5-amine;chloride |
InChI |
InChI=1S/C12H24N3O.ClH/c1-3-4-5-6-7-8-9-10-11-12(13)16-14-15(11)2;/h3-10,13H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
CRYMQNCOGJZOPC-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCC1=C(ON=[N+]1C)N.[Cl-] |
正規SMILES |
CCCCCCCCCC1=C(ON=[N+]1C)N.[Cl-] |
同義語 |
3-methyl-4-nonyl-1-oxa-2-aza-3-azoniacyclopenta-2,4-dien-5-amine chlor ide |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-n-nonylsydnonimine hydrochloride typically involves a multi-step process. One common method starts with the preparation of the sydnone ring, followed by the introduction of the nonyl and methyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 3-Methyl-4-n-nonylsydnonimine hydrochloride may involve large-scale reactions using automated equipment. The process is optimized for efficiency, cost-effectiveness, and safety. Key steps include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.
化学反応の分析
Types of Reactions
3-Methyl-4-n-nonylsydnonimine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used under anhydrous conditions.
Substitution: Nucleophiles such as halides or amines are used under various conditions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile or electrophile used.
科学的研究の応用
3-Methyl-4-n-nonylsydnonimine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
作用機序
The mechanism of action of 3-Methyl-4-n-nonylsydnonimine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
3-Methyl-4-n-nonylsydnonimine hydrochloride can be compared with other similar compounds, such as:
3-Methyl-4-n-nonylsydnonimine: Lacks the hydrochloride group, which may affect its solubility and reactivity.
4-n-Nonylsydnonimine hydrochloride: Lacks the methyl group, which may influence its biological activity.
3-Methylsydnonimine hydrochloride: Lacks the nonyl group, which may impact its chemical properties and applications.
The uniqueness of 3-Methyl-4-n-nonylsydnonimine hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


